molecular formula C17H24IN B14272878 1-[1-(3-Iodophenyl)cyclohexyl]piperidine CAS No. 131035-71-7

1-[1-(3-Iodophenyl)cyclohexyl]piperidine

Cat. No.: B14272878
CAS No.: 131035-71-7
M. Wt: 369.28 g/mol
InChI Key: OCADQXBMXBOPGB-UHFFFAOYSA-N
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Description

1-[1-(3-Iodophenyl)cyclohexyl]piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of an iodophenyl group attached to a cyclohexyl ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Iodophenyl)cyclohexyl]piperidine typically involves the reaction of 3-iodophenylcyclohexanone with piperidine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Iodophenyl)cyclohexyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[1-(3-Iodophenyl)cyclohexyl]piperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to receptor binding and molecular interactions.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[1-(3-Iodophenyl)cyclohexyl]piperidine involves its interaction with specific molecular targets. It is known to bind to receptors in the central nervous system, particularly the N-methyl-D-aspartate (NMDA) receptor. This binding can modulate neurotransmitter release and affect various neural pathways. The compound’s effects are mediated through its antagonistic action on the NMDA receptor, which plays a role in synaptic plasticity and memory function .

Comparison with Similar Compounds

Similar Compounds

    Phencyclidine (PCP): A well-known dissociative anesthetic with a similar structure.

    Tenocyclidine (TCP): Another dissociative anesthetic with a cyclohexylpiperidine core.

    3-Methoxyphencyclidine (3-MeO-PCP): A derivative of phencyclidine with a methoxy group.

Uniqueness

1-[1-(3-Iodophenyl)cyclohexyl]piperidine is unique due to the presence of the iodophenyl group, which can influence its binding affinity and pharmacological properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific effects and applications .

Properties

CAS No.

131035-71-7

Molecular Formula

C17H24IN

Molecular Weight

369.28 g/mol

IUPAC Name

1-[1-(3-iodophenyl)cyclohexyl]piperidine

InChI

InChI=1S/C17H24IN/c18-16-9-7-8-15(14-16)17(10-3-1-4-11-17)19-12-5-2-6-13-19/h7-9,14H,1-6,10-13H2

InChI Key

OCADQXBMXBOPGB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)I)N3CCCCC3

Origin of Product

United States

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